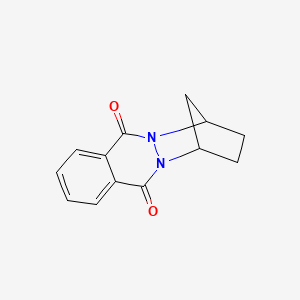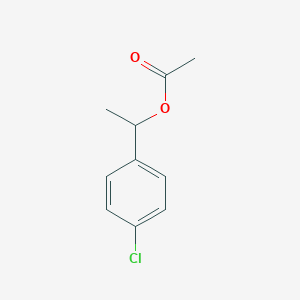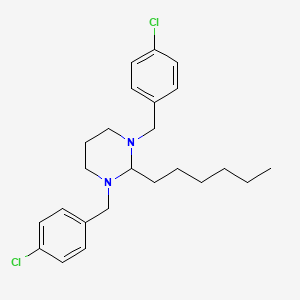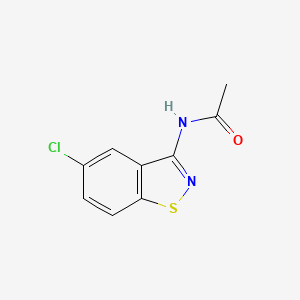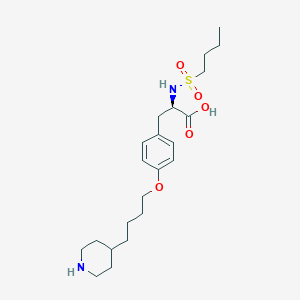![molecular formula C21H15NO3S B12812496 12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide CAS No. 79253-81-9](/img/structure/B12812496.png)
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of indole derivatives and is characterized by the presence of a phenyl group, an indole moiety, and a benzothiazin-12-ol ring system with two dioxide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzothiazin Ring: The benzothiazin ring can be introduced by reacting the indole derivative with a suitable thiol and an oxidizing agent to form the benzothiazin-12-ol structure.
Phenyl Group Addition: The phenyl group can be added through a Friedel-Crafts alkylation reaction, where the benzothiazin-12-ol intermediate is reacted with a phenyl halide in the presence of a Lewis acid catalyst.
Oxidation to Form Dioxide Groups: The final step involves the oxidation of the benzothiazin-12-ol to introduce the dioxide groups, typically using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the dioxide groups or reduce other functional groups within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the indole or benzothiazin rings.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Cyclization: Acid or base catalysts, heat, or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxide or quinone derivatives, while reduction may produce hydroxyl or amine derivatives.
Applications De Recherche Scientifique
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of 12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
12-Phenyl-12H-indolo[1,2-b][1,2]benzothiazin-12-ol 5,5-dioxide can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid, which also contain the indole moiety but differ in their functional groups and biological activities.
Benzothiazine Derivatives: Compounds like benzothiazine-3-one and benzothiazine-2,2-dioxide, which share the benzothiazine ring but have different substituents and properties.
Phenyl-Substituted Compounds: Compounds like phenylalanine and phenylbutazone, which contain a phenyl group but differ in their overall structure and applications.
The uniqueness of this compound lies in its combination of the indole, benzothiazin, and phenyl moieties, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
79253-81-9 |
|---|---|
Formule moléculaire |
C21H15NO3S |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
5,5-dioxo-12-phenylindolo[1,2-b][1,2]benzothiazin-12-ol |
InChI |
InChI=1S/C21H15NO3S/c23-21(16-9-2-1-3-10-16)17-11-5-7-13-19(17)26(24,25)22-18-12-6-4-8-15(18)14-20(21)22/h1-14,23H |
Clé InChI |
XDDZOORJIBNUDA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)N4C2=CC5=CC=CC=C54)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-[1,1'-Biphenyl]-3-yl-3-bromo-6-phenyl-9H-carbazole](/img/structure/B12812428.png)
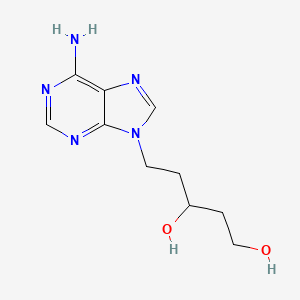
![(alphaS)-alpha-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoyl-L-leucyl-L-phenylalanine phenylmethyl ester](/img/structure/B12812431.png)
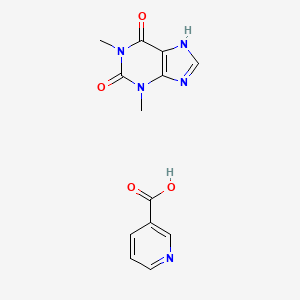

![3-[4-(4-Hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12812461.png)
